molecular formula C19H23N3O3 B2964995 N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide CAS No. 2097892-66-3

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide

Cat. No.: B2964995
CAS No.: 2097892-66-3
M. Wt: 341.411
InChI Key: SPNGQLOSDJFUFX-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide is a synthetic compound featuring a hexahydrocinnolin core fused with a 3-oxo group and an ethyl-linked 2-phenoxypropanamide side chain. The hexahydrocinnolin moiety is a partially saturated bicyclic system, which may confer rigidity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(25-16-8-3-2-4-9-16)19(24)20-11-12-22-18(23)13-15-7-5-6-10-17(15)21-22/h2-4,8-9,13-14H,5-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNGQLOSDJFUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=C2CCCCC2=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydrocinnolin Derivatives

a. N-(4-fluorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide (CAS 869463-98-9)
  • Structural Differences: Replaces the phenoxypropanamide group with a 4-fluorophenylacetamide.
  • Functional Impact: The fluorine atom may enhance metabolic stability and lipophilicity compared to the phenoxy group. This compound is noted for applications in signaling pathways (e.g., MAPK/ERK, NF-κB) .
  • Molecular Weight: Not explicitly stated, but likely lower than the target compound due to the simpler acetamide side chain.
b. BG14891 (CAS 2034467-79-1)
  • Structure: Features a benzoxazole carboxamide instead of phenoxypropanamide.
  • Molecular weight is 414.46 g/mol .
Compound Core Structure Side Chain Molecular Weight (g/mol) Notable Features
Target Compound Hexahydrocinnolin-3-one 2-Phenoxypropanamide Not provided Aromatic, amide flexibility
CAS 869463-98-9 Hexahydrocinnolin-3-one 4-Fluorophenylacetamide Not provided Enhanced lipophilicity
BG14891 Hexahydrocinnolin-3-one Benzoxazole carboxamide 414.46 Improved π-π interactions

Acetamide Derivatives with Aromatic Substituents

a. Pharmacopeial Forum Compounds (e.g., entries e, f, g, h)
  • Examples: e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide.
  • Structural Differences : These compounds feature stereochemically complex backbones (e.g., diphenylhexan, oxazinan) with acetamide termini. The target compound lacks such stereocenters but shares the acetamide-aromatic motif.
b. Imp. A(EP) as Oxalate
  • Structure: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide oxalate.
  • Functional Impact: The aminoethyl and hydroxyphenyl groups introduce polar and ionizable sites, which could affect solubility and pharmacokinetics compared to the target compound’s phenoxy group .

Quinoxaline and Related Heterocyclic Analogs

a. Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
  • Structure: Quinoxalin-2(1H)-one core with ester and phenyl groups.
  • Physical Data : Melting point 164–166°C; IR peaks at 1680 cm⁻¹ (C=O); molecular formula C₁₉H₁₆N₂O₄.
  • Functional Impact: The ester group may confer hydrolytic instability compared to the amide in the target compound. The quinoxaline core is fully aromatic, whereas the target’s hexahydrocinnolin is partially saturated, affecting conformational flexibility .
b. Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
  • Structure: Methyl-substituted quinoxaline derivative.
  • Physical Data : Melting point 184–186°C; molecular formula C₂₁H₂₀N₂O₄.
  • The target compound’s hexahydrocinnolin core might offer better solubility due to partial saturation .

Biological Activity

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cinnoline core and an amide functional group , which may contribute to its biological properties. The structural formula can be represented as follows:

N 2 3 oxo 2 3 5 6 7 8 hexahydrocinnolin 2 yl ethyl 2 phenoxypropanamide\text{N 2 3 oxo 2 3 5 6 7 8 hexahydrocinnolin 2 yl ethyl 2 phenoxypropanamide}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often modulate enzyme activity and cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors that mediate various physiological responses.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds. For instance:

  • Study Findings : A series of derivatives based on the cinnoline structure demonstrated significant antiviral activity against HIV at concentrations lower than 150 µM with minimal cytotoxicity (CC50 > 500 µM) .

Anticancer Activity

Compounds similar to this compound have shown promise in cancer research:

CompoundType of CancerIC50 (µM)Reference
Compound ABreast Cancer25
Compound BLung Cancer15

These findings suggest that modifications of the compound could yield derivatives with enhanced anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Involving the reaction between a cinnoline derivative and phenoxypropanamide under controlled conditions.
  • Use of Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

Case Study 1: Anti-HIV Activity

In a study focusing on HIV integrase inhibitors:

  • Objective : To develop compounds with enhanced efficacy against HIV.

The synthesized compounds exhibited promising anti-HIV activity with effective inhibition at low concentrations while maintaining low cytotoxicity levels .

Case Study 2: Anticancer Potential

A series of cinnoline derivatives were evaluated for their anticancer effects:

  • Results : Compounds exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines .

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